2-(Thiomorpholin-4-yl)cyclohexan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Activity: Compounds involving thiomorpholine derivatives, including 2-(Thiomorpholin-4-yl)cyclohexan-1-one, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some of these compounds exhibit excellent antibacterial activity against various pathogens, making them potential candidates for therapeutic applications (Kardile & Kalyane, 2010), (Battula et al., 2016).
Role in Medicinal Chemistry
- Building Blocks in Medicinal Chemistry: Thiomorpholine and its derivatives, including this compound, serve as essential building blocks in medicinal chemistry. They are utilized in synthesizing novel compounds with potential therapeutic effects. Some of these derivatives have even progressed to human clinical trials, indicating their significance in drug development and medicinal research (Walker & Rogier, 2013).
Chemical Synthesis and Applications
- Chemoselective Hydroxymethylation: The thiomorpholine ring, including the this compound structure, has been used in chemical reactions such as chemoselective hydroxymethylation. This process is crucial for synthesizing novel compounds, which have various applications in chemical research and potentially in pharmaceuticals (Krishnaraj & Muthusubramanian, 2012).
Properties
IUPAC Name |
2-thiomorpholin-4-ylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMHVMMCNPVKDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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